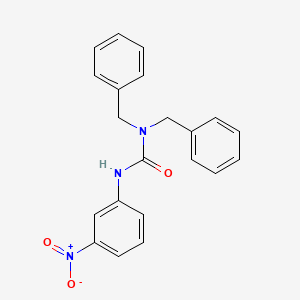

1,1-Dibenzyl-3-(3-nitrophenyl)urea

Description

Historical Trajectory and Contemporary Relevance of Urea (B33335) Scaffolds in Chemical Sciences

The history of urea is a cornerstone of modern organic chemistry. In 1828, Friedrich Wöhler synthesized urea from inorganic starting materials, a landmark achievement that helped to disprove the theory of vitalism, which posited that organic compounds could only be produced by living organisms. acs.orgscitepress.org This pivotal moment opened the door to the laboratory synthesis of countless organic molecules.

In the years that followed, the urea scaffold became a fundamental building block in chemical synthesis. scitepress.org The ability of the urea functional group to form stable hydrogen bonds has made it a crucial component in the design of molecules that can interact with biological targets like proteins and receptors. nih.govnih.gov This has led to the development of numerous urea-based drugs. A notable early example is suramin, a polysulfonated naphthylurea derivative developed in the early 20th century for the treatment of African trypanosomiasis (sleeping sickness). nih.gov

The contemporary relevance of urea derivatives remains high. They are integral to the development of pharmaceuticals, agrochemicals, dyes, and polymers. scispace.comnih.gov In medicinal chemistry, the introduction of various substituents on the urea nitrogens allows for the fine-tuning of a compound's physicochemical properties, such as solubility and conformational preferences, which are critical for drug efficacy. nih.govnih.gov Researchers continue to explore new synthetic methodologies to create novel urea derivatives with enhanced biological activities and to develop more environmentally friendly production processes. scispace.comrsc.org

Structural Framework of 1,1-Dibenzyl-3-(3-nitrophenyl)urea within Advanced Urea Chemistry

This compound is a trisubstituted urea, a more complex structure compared to the simpler di-substituted ureas. Its structural framework consists of a central urea core. One nitrogen atom of the urea is bonded to two benzyl (B1604629) groups, and the other nitrogen is attached to a 3-nitrophenyl group.

The presence of the two bulky benzyl groups on one nitrogen atom and the electron-withdrawing nitro group on the phenyl ring of the other nitrogen significantly influences the molecule's three-dimensional shape, electronic distribution, and potential for intermolecular interactions. The conformational flexibility of the benzyl groups and the electronic nature of the nitrophenyl moiety are key determinants of its chemical behavior and biological activity.

The synthesis of such unsymmetrical trisubstituted ureas typically involves multi-step procedures. A common approach is the reaction of an appropriate isocyanate with a secondary amine. nih.gov For this compound, this would likely involve the reaction of 3-nitrophenyl isocyanate with dibenzylamine (B1670424).

Scholarly Aims and Scope of Research on this compound

Research on this compound is primarily focused on exploring its potential applications in medicinal chemistry. The specific structural features of this compound make it a candidate for investigation as an inhibitor of various enzymes or as a modulator of protein-protein interactions.

The primary scholarly aims for the study of this compound include:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound and its analogs. Comprehensive characterization using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential to confirm its structure and purity.

Biological Activity Screening: Evaluating the compound's inhibitory effects against a range of biological targets. This often involves high-throughput screening assays to identify potential therapeutic applications.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity. For instance, altering the substituents on the phenyl ring or replacing the benzyl groups with other moieties can provide insights into the key interactions with its biological target. nih.gov

The scope of research is generally confined to the laboratory setting, focusing on in vitro studies to determine the compound's mechanism of action at a molecular level.

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not widely available in the public domain, we can infer its properties and potential research directions based on the broader knowledge of substituted urea derivatives.

The table below summarizes the key physicochemical properties of this compound, which are crucial for its handling, characterization, and potential formulation.

| Property | Value |

| Molecular Formula | C21H19N3O3 |

| Molecular Weight | 361.40 g/mol |

| CAS Number | 86764-64-9 |

| Predicted XlogP | 3.9 |

Data sourced from PubChem and other chemical databases. uni.luchemicalbook.com

Structure

3D Structure

Properties

CAS No. |

86764-64-9 |

|---|---|

Molecular Formula |

C21H19N3O3 |

Molecular Weight |

361.4 g/mol |

IUPAC Name |

1,1-dibenzyl-3-(3-nitrophenyl)urea |

InChI |

InChI=1S/C21H19N3O3/c25-21(22-19-12-7-13-20(14-19)24(26)27)23(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2,(H,22,25) |

InChI Key |

TTXHUJLSUGTFBS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Selective Strategies for 1,1 Dibenzyl 3 3 Nitrophenyl Urea

Foundational Synthetic Pathways for Substituted Ureas

The construction of the urea (B33335) functional group is a cornerstone of organic synthesis, with several reliable methods having been developed. These foundational pathways are crucial for assembling molecules like 1,1-dibenzyl-3-(3-nitrophenyl)urea.

Amine-Isocyanate Condensation Reactions

The most direct and widely used method for preparing unsymmetrical ureas is the condensation reaction between an amine and an isocyanate. commonorganicchemistry.comnih.gov For the target molecule, this involves the reaction of dibenzylamine (B1670424) with 3-nitrophenyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in an inert solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) without the need for a catalyst. commonorganicchemistry.com

The general mechanism involves the nucleophilic attack of the secondary amine's nitrogen atom on the electrophilic carbonyl carbon of the isocyanate group, followed by a proton transfer to yield the stable urea product.

Reaction Scheme: Dibenzylamine + 3-Nitrophenyl Isocyanate → this compound

This method's primary limitation is the availability and stability of the isocyanate starting material. nih.gov

Phosgene-Free Approaches and Green Chemistry Considerations

Due to the extreme toxicity of phosgene (B1210022) gas, its use as a carbonyl source for urea synthesis has been largely supplanted by safer alternatives. rsc.orgresearchgate.net These "phosgene-free" approaches align with the principles of green chemistry by reducing the use of hazardous materials. rsc.org

Phosgene substitutes act as carbonylating agents to react with amines. Triphosgene (B27547), a solid and thus safer-to-handle crystalline compound, serves as a direct substitute by generating phosgene in situ. commonorganicchemistry.com Another common reagent is 1,1'-carbonyldiimidazole (B1668759) (CDI), which reacts sequentially with two different amines to form unsymmetrical ureas. commonorganicchemistry.comnih.gov In the context of synthesizing this compound, one would first react 3-nitroaniline (B104315) with CDI, followed by the addition of dibenzylamine.

| Phosgene Substitute | Physical State | Key Advantages |

| Triphosgene | Solid | Easier and safer to handle than gaseous phosgene. commonorganicchemistry.com |

| 1,1'-Carbonyldiimidazole (CDI) | Solid | Avoids highly toxic intermediates; good for sequential amine addition. commonorganicchemistry.comnih.gov |

| Di-tert-butyl dicarbonate | Liquid/Solid | Safer reagent, often used in one-pot syntheses. researchgate.netorganic-chemistry.org |

| Bis(4-nitrophenyl)carbonate | Solid | Stable and effective carbonylating agent. rsc.org |

Moreover, the use of carbon dioxide (CO2) as a C1 feedstock is the ultimate green alternative, representing an inexpensive, abundant, and non-toxic carbonyl source. researchgate.netresearchgate.net

Advanced Synthetic Transformations for N-Substituted Urea Architectures

Modern synthetic chemistry has introduced more sophisticated methods that offer unique advantages, such as avoiding the direct handling of isocyanates or employing environmentally friendly reaction media.

In Situ Isocyanate Generation via Rearrangement Reactions (e.g., Hofmann)

Rearrangement reactions provide a powerful route to generate isocyanate intermediates in situ from more stable precursors, which then react with an amine to form the urea. wikipedia.orgmasterorganicchemistry.com The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.orgnumberanalytics.com

To synthesize the target molecule, one could start with 3-nitrobenzamide. Treatment with bromine and a strong base like sodium hydroxide (B78521) would induce the Hofmann rearrangement, generating 3-nitrophenyl isocyanate in situ. wikipedia.org The subsequent introduction of dibenzylamine into the reaction mixture would trap this intermediate to form this compound. organic-chemistry.org

A related method is the Curtius rearrangement, where an acyl azide (B81097), typically formed from a carboxylic acid, rearranges upon heating to yield the isocyanate. organic-chemistry.orgmasterorganicchemistry.com

Hofmann Rearrangement Mechanism Steps:

Deprotonation of the primary amide by a base.

Reaction of the amide anion with bromine to form an N-bromoamide.

A second deprotonation forms a bromoamide anion.

The anion rearranges: the R-group migrates from the carbonyl carbon to the nitrogen, displacing the bromide ion and forming an isocyanate. wikipedia.org

The isocyanate is trapped by an amine (dibenzylamine) to yield the final urea product.

Catalyst-Free and Environmentally Benign Synthetic Protocols in Aqueous Media

A significant advancement in green chemistry is the development of synthetic protocols that operate in water, avoiding volatile organic compounds (VOCs). organic-chemistry.org Remarkably, efficient methods for N-substituted urea synthesis have been developed that are not only performed in water but also proceed without any catalyst. rsc.orgrsc.org

One such protocol involves the nucleophilic addition of amines to potassium isocyanate in water. rsc.orgrsc.org This approach has demonstrated broad substrate scope and scalability, with products often precipitating from the aqueous solution, allowing for simple filtration and purification. rsc.org Performing the reaction exclusively in water can lead to better reaction rates and higher yields compared to using organic co-solvents. rsc.org This method represents a simple, cost-effective, and environmentally friendly route to substituted ureas. More recently, a catalyst-free method for producing urea from nitrate (B79036) and carbon dioxide in water microdroplets has been reported, highlighting the frontier of green urea synthesis. acs.org

Carbonylation Reactions Utilizing C1 Feedstocks

Carbonylation reactions that utilize carbon monoxide (CO) as a C1 feedstock offer an atom-economical pathway to ureas. researchgate.netnih.gov These reactions typically require a transition metal catalyst, such as palladium, to facilitate the coupling of CO with amines. nih.gov Palladium(II)-mediated oxidative carbonylation reactions can synthesize ureas by coupling amines with carbon monoxide in a one-pot process. nih.gov For example, both aliphatic and aromatic azides can undergo palladium-catalyzed carbonylation in the presence of amines and a CO atmosphere to produce unsymmetrical ureas, with dinitrogen gas as the only byproduct. organic-chemistry.org

Optimization of Synthetic Pathways for this compound

The optimization of the synthetic pathway for this compound is a multi-faceted process that begins with the efficient synthesis of its precursors and culminates in the meticulous purification of the final product.

Precursor Synthesis and Functional Group Compatibility

The principal precursors for the synthesis of this compound are dibenzylamine and 3-nitrophenyl isocyanate.

Dibenzylamine Synthesis: Dibenzylamine can be synthesized from benzylamine (B48309) and benzyl (B1604629) alcohol in the presence of a phosphoric acid catalyst under pressure. Optimal conditions for this reaction have been reported to be a temperature of 473K (200°C) and a pressure of 3.10 × 10^6 Nm⁻² for a duration of 2 hours, with a 1:2 molar ratio of benzylamine to benzyl alcohol. nih.gov

3-Nitrophenyl Isocyanate Synthesis: This key intermediate is typically prepared from 3-nitroaniline. One common method involves the reaction of 3-nitroaniline with triphosgene in a suitable solvent like 1,2-dichloroethane. epo.org The reaction has been optimized, with a suggested molar ratio of 3-nitroaniline to triphosgene being 2.5:1 and a reaction time of 5.5 hours at 75°C, leading to a yield of 83.7%. epo.org An alternative route involves the reaction of 3-nitroaniline with hydrogen chloride and sodium nitrite (B80452) in water, followed by the addition of sodium azide to form 3-nitrophenyl azide, which can then be converted to the isocyanate. researchgate.net

Functional Group Compatibility: The synthesis of ureas from amines and isocyanates is generally a robust reaction. acs.org The primary and secondary amine groups are highly reactive towards the isocyanate group. nih.gov In the case of this compound synthesis, the secondary amine of dibenzylamine readily attacks the electrophilic carbon of the isocyanate group. The nitro group on the phenyl isocyanate is an electron-withdrawing group, which can increase the reactivity of the isocyanate group, but it is generally compatible with the reaction conditions and does not interfere with the urea formation. google.com The reaction is typically carried out in an inert solvent to prevent side reactions.

Reaction Condition Tuning and Yield Maximization

The reaction between dibenzylamine and 3-nitrophenyl isocyanate is the cornerstone of this compound synthesis. The optimization of this reaction is crucial for maximizing the yield and purity of the final product. Key parameters to consider include the choice of solvent, reaction temperature, stoichiometry of the reactants, and reaction time.

The reaction is typically performed in an anhydrous aprotic solvent to prevent the hydrolysis of the isocyanate, which would lead to the formation of symmetric ureas as byproducts. mdpi.com Solvents such as diethyl ether, toluene, or N,N-dimethylformamide (DMF) are commonly employed for such reactions. evitachem.com The reaction is often carried out at room temperature, although gentle heating may be used to ensure completion. An equimolar amount of the amine and isocyanate is generally used.

To illustrate the effect of reaction conditions on the yield, the following hypothetical data is presented based on typical urea syntheses.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Diethyl Ether | 25 | 12 | 85 |

| 2 | Toluene | 25 | 12 | 88 |

| 3 | N,N-Dimethylformamide (DMF) | 25 | 8 | 92 |

| 4 | Toluene | 50 | 4 | 90 |

| 5 | Diethyl Ether | 0 | 24 | 82 |

Isolation and Purification Techniques for High-Purity Compounds

The isolation and purification of this compound are critical steps to obtain a high-purity product. Since ureas are often crystalline solids, recrystallization is a common and effective purification method.

Initial Work-up: After the reaction is complete, the reaction mixture is typically worked up by adding an aqueous solution, such as 1 N HCl, to quench any unreacted isocyanate and to precipitate the crude urea product. The solid product is then collected by filtration and washed with water.

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent. The choice of solvent is crucial and depends on the solubility of the urea derivative. For substituted phenylureas, solvents like ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexane (B92381) are often effective. The process involves dissolving the crude product in a minimum amount of hot solvent and then allowing it to cool slowly to form crystals.

Chromatographic Methods: If recrystallization does not yield a product of sufficient purity, column chromatography can be employed. For phenylurea derivatives, silica (B1680970) gel is a common stationary phase, and a mixture of solvents like dichloromethane and methanol (B129727) can be used as the eluent. For diarylureas, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) has been used to remove impurities, particularly the symmetric urea byproduct. mdpi.com

The following table outlines potential purification strategies for this compound.

| Technique | Solvent/Mobile Phase | Expected Purity |

|---|---|---|

| Recrystallization | Ethanol | >95% |

| Recrystallization | Ethyl Acetate/Hexane | >98% |

| Column Chromatography | Silica Gel (Dichloromethane/Methanol gradient) | >99% |

| Preparative RP-HPLC | Acetonitrile/Water gradient | >99.5% |

Advanced Spectroscopic Characterization and Conformational Analysis of 1,1 Dibenzyl 3 3 Nitrophenyl Urea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the chemical structure of 1,1-Dibenzyl-3-(3-nitrophenyl)urea in solution. High-resolution ¹H and ¹³C NMR, along with two-dimensional NMR methods, provide detailed information about the connectivity and chemical environment of each atom. Furthermore, dynamic NMR studies can offer insights into the conformational exchange processes and rotational energy barriers within the molecule.

High-Resolution ¹H and ¹³C NMR Spectroscopic Data Analysis

While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar compounds.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzyl (B1604629) and nitrophenyl groups. The methylene (B1212753) protons of the two benzyl groups (-CH₂-) would likely appear as a singlet in the range of 4.3-4.5 ppm, depending on the solvent. The aromatic protons of the benzyl groups would typically resonate in the region of 7.2-7.4 ppm. The protons on the 3-nitrophenyl ring will be deshielded to varying degrees by the electron-withdrawing nitro group, leading to more complex splitting patterns and downfield shifts compared to the benzyl protons. The N-H proton of the urea (B33335) moiety is expected to appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration, typically in the range of 8.0-10.0 ppm.

The ¹³C NMR spectrum will provide information on each carbon atom in the molecule. The carbonyl carbon (C=O) of the urea is anticipated to have a chemical shift in the range of 152-155 ppm. The methylene carbons of the benzyl groups are expected around 48-51 ppm. The aromatic carbons of the benzyl groups will likely appear between 127-138 ppm. For the 3-nitrophenyl group, the carbon attached to the nitro group will be significantly downfield, and the other aromatic carbons will show shifts influenced by the positions of the nitro and urea substituents.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~153 |

| N-H | ~8.5-9.5 (broad s) | - |

| -CH₂- (benzyl) | ~4.4 (s) | ~50 |

| Aromatic-H (benzyl) | ~7.2-7.4 (m) | ~127-138 |

| Aromatic-H (nitrophenyl) | ~7.5-8.2 (m) | ~115-148 |

| Aromatic-C (C-NO₂) | - | ~148 |

Note: Predicted values are based on the analysis of similar substituted urea compounds and may vary depending on the solvent and experimental conditions.

Two-Dimensional NMR Techniques for Connectivity and Assignment

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable.

COSY: This experiment would reveal the coupling relationships between protons, helping to assign the protons within the benzyl and nitrophenyl aromatic spin systems.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the methylene and aromatic C-H pairs.

HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the connectivity of the entire molecule, for instance, by showing correlations from the methylene protons to the quaternary carbon of the benzyl group and the carbonyl carbon, and from the N-H proton to the carbons of the nitrophenyl ring.

Dynamic NMR Studies for Conformational Exchange and Rotational Barriers

The C-N bonds in ureas have a partial double bond character, which can lead to restricted rotation and the existence of different conformers. Dynamic NMR (DNMR) spectroscopy is a powerful tool to study these rotational barriers. nih.govresearchgate.net In this compound, rotation around the C-N bond connecting the carbonyl group to the dibenzylamino group and the C-N bond to the nitrophenylamino group can be investigated.

At low temperatures, the rotation around these bonds may be slow enough on the NMR timescale to observe separate signals for different conformers. As the temperature is increased, these signals will broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes at different temperatures, the rate of exchange and the activation energy (rotational barrier) can be determined. For substituted ureas, these barriers are typically in the range of 8-16 kcal/mol. researchgate.netacs.orgnih.gov The bulky benzyl groups and the electronic nature of the nitrophenyl substituent are expected to influence these rotational barriers.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups and studying intermolecular interactions like hydrogen bonding.

Characteristic Vibrational Modes of the Urea Moiety and Aromatic Substituents

The IR and Raman spectra of this compound will be dominated by the characteristic vibrations of the urea core, the benzyl groups, and the nitrophenyl group.

Urea Moiety:

N-H stretching: A prominent band in the IR spectrum is expected between 3200 and 3400 cm⁻¹, corresponding to the N-H stretching vibration. mdpi.com The position and shape of this band are sensitive to hydrogen bonding.

C=O stretching (Amide I band): A strong absorption in the IR spectrum, typically between 1630 and 1680 cm⁻¹, is characteristic of the urea carbonyl stretch. Its frequency is influenced by electronic effects and hydrogen bonding.

N-H bending and C-N stretching (Amide II and III bands): These mixed vibrations occur at lower frequencies, typically in the 1500-1600 cm⁻¹ (Amide II) and 1200-1400 cm⁻¹ (Amide III) regions.

Aromatic Substituents:

C-H stretching: Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Nitro Group (NO₂): The asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong IR absorptions around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| N-H stretch | 3200 - 3400 | Medium-Strong |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 3000 | Medium |

| C=O stretch (Amide I) | 1630 - 1680 | Strong |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong |

| N-H bend (Amide II) | 1500 - 1600 | Medium-Strong |

| Asymmetric NO₂ stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ stretch | 1340 - 1380 | Strong |

| C-N stretch (Amide III) | 1200 - 1400 | Medium |

Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.

Spectroscopic Signatures of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding plays a crucial role in the solid-state structure and solution behavior of ureas. In this compound, the N-H group can act as a hydrogen bond donor, and the carbonyl oxygen and the oxygens of the nitro group can act as acceptors.

The presence and strength of hydrogen bonding can be inferred from shifts in the vibrational frequencies.

N-H Stretching: In the absence of hydrogen bonding (e.g., in a dilute solution of a non-polar solvent), the N-H stretching vibration would appear as a sharp band at a higher frequency (around 3400-3500 cm⁻¹). In the solid state or in concentrated solutions where intermolecular hydrogen bonding is significant, this band broadens and shifts to a lower frequency (3200-3300 cm⁻¹). The magnitude of this shift is indicative of the hydrogen bond strength.

C=O Stretching: The carbonyl stretching frequency is also sensitive to hydrogen bonding. When the carbonyl oxygen acts as a hydrogen bond acceptor, the C=O bond is weakened, resulting in a shift of the Amide I band to a lower frequency (a redshift). The extent of this shift provides information about the strength of the hydrogen bond to the carbonyl group.

It is possible for both intramolecular hydrogen bonds (e.g., between the N-H and an oxygen of the nitro group) and intermolecular hydrogen bonds (forming dimers or polymeric chains) to exist. mdpi.comnih.gov The analysis of the N-H and C=O stretching regions in the IR and Raman spectra under different conditions (e.g., varying concentration, temperature, or solvent polarity) can help to distinguish between these different types of hydrogen bonding interactions.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

A comprehensive search for the specific X-ray crystallographic data of this compound has been conducted. Unfortunately, a published crystal structure containing the precise bond lengths, torsion angles, and detailed intermolecular packing information for this specific compound could not be located in the available scientific literature and crystallographic databases.

The successful elucidation of the three-dimensional structure of a chemical compound through single-crystal X-ray diffraction is a prerequisite for a detailed discussion of its molecular geometry, conformational preferences, and supramolecular assembly. Without this foundational data, any analysis of the precise molecular dimensions, the planarity of the urea moiety, and the substituent-induced deviations would be purely speculative. Similarly, a definitive characterization of the intermolecular packing motifs and their implications for crystal engineering is not possible.

While studies on structurally related ureas and nitrophenyl derivatives exist, direct extrapolation of their crystallographic parameters to this compound would not meet the required standards of scientific accuracy for this article. The unique combination of the bulky, flexible dibenzyl groups and the electron-withdrawing nitrophenyl substituent will induce specific conformational and packing arrangements that can only be determined through experimental structure analysis.

Therefore, the following sections on the precise determination of molecular geometry, analysis of urea planarity, and elucidation of intermolecular packing motifs cannot be completed at this time.

Precise Determination of Molecular Geometry and Torsion Angles

A data table of bond lengths, bond angles, and torsion angles cannot be generated without the experimental results from an X-ray crystallographic study of this compound.

Analysis of Urea Planarity and Substituent-Induced Deviations

A detailed analysis of the planarity of the urea functional group and any deviations caused by the dibenzyl and 3-nitrophenyl substituents is contingent on the availability of a solved crystal structure.

Computational and Theoretical Investigations of 1,1 Dibenzyl 3 3 Nitrophenyl Urea

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. researchgate.net For urea (B33335) derivatives, DFT calculations, often using methods like B3LYP with various basis sets (e.g., 6-311G(d,p)), are employed to determine optimized geometries, vibrational frequencies, and electronic properties. dergipark.org.tr These calculations are fundamental to understanding the molecule's stability and behavior.

Optimized Geometries and Conformational Preferences

The conformation of urea derivatives is influenced by the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group, leading to restricted rotation. nih.gov For substituted ureas, different conformations such as trans-trans, trans-cis, and cis-cis are possible. In the case of N,N'-diaryl ureas, the trans-trans conformation is often favored as it allows for extended conjugation and potential weak hydrogen bonding between the carbonyl group and an ortho hydrogen on the phenyl ring. researchgate.net However, steric hindrance between bulky substituents, like the benzyl (B1604629) groups in 1,1-Dibenzyl-3-(3-nitrophenyl)urea, can lead to non-planar geometries to minimize steric clash. researchgate.netnih.gov X-ray diffraction studies on similar N,N'-diphenyl-N,N'-diethylurea have shown that the urea nitrogens adopt a geometry between trigonal and tetrahedral, with nonplanar distortion of the amide groups. nih.gov

Computational studies on various urea derivatives have confirmed that anti and syn conformations represent stable energy minima. researchgate.net Potential energy surface (PES) scanning is a common theoretical method used to explore the conformational landscape and determine the most stable geometries of such molecules. dergipark.org.tr The final optimized geometry is a balance between electronic effects, like conjugation, and steric repulsion.

Molecular Orbital Analysis (HOMO-LUMO Energetics and Spatial Distribution)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. mdpi.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netsapub.org A smaller gap suggests that the molecule is more reactive and can undergo charge transfer interactions more readily. sapub.orgnih.gov

For urea derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, such as the phenyl rings and the urea nitrogen atoms, indicating these are the likely sites for electron donation. sapub.org The LUMO, conversely, is typically distributed over the electron-deficient regions, like the nitrophenyl group, which acts as an electron acceptor. sapub.org In this compound, the electron-withdrawing nitro group on the phenyl ring significantly influences the electronic distribution and the energies of the frontier orbitals. researchgate.net The intramolecular charge transfer (ICT) from HOMO to LUMO generally occurs through the π-conjugated system. sapub.org

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium(inner salt) | -4.641 | -1.894 | 2.747 |

Electrostatic Potential Surface Mapping and Prediction of Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents regions of low electron density (positive potential), which are favorable for nucleophilic attack. nih.gov

In molecules like this compound, the negative potential is expected to be concentrated around the oxygen atoms of the carbonyl and nitro groups, making them potential sites for hydrogen bonding and other electrophilic interactions. nih.gov The positive potential is typically located around the N-H protons and the hydrogen atoms of the aromatic rings, identifying them as sites for nucleophilic interactions. nih.gov MEP analysis helps in understanding intermolecular interactions, which is crucial for predicting how the molecule will behave in a biological or chemical system. researchgate.net

Quantitative Assessment of Hydrogen Bond Donor and Acceptor Strengths

The urea functionality is a well-known hydrogen bond donor through its N-H groups. The strength of this hydrogen bonding can be influenced by the substituents on the urea nitrogen atoms. nih.gov Electron-withdrawing groups, such as the 3-nitrophenyl group in the title compound, generally increase the positive charge on the N-H protons, thereby enhancing their hydrogen bond donor strength. nih.gov

However, steric factors can also play a significant role. For instance, in 1,3-diaryl ureas, a planar conformation is necessary for the strongest hydrogen bond interactions, as it maximizes π-electron withdrawal by the aromatic substituents. nih.gov If steric hindrance from bulky groups, like the dibenzyl substituents, forces a non-planar conformation, it can weaken the hydrogen bond donor strength. nih.gov Computational methods can quantify the strength of these interactions by calculating the interaction energies and analyzing the geometric parameters of the hydrogen bonds formed.

Fukui Functions and Local Softness Indices for Nucleophilic and Electrophilic Attack Prediction

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation Phenomena

Molecular Dynamics (MD) simulations are computational methods used to study the time-dependent behavior of molecules, including their conformational changes and interactions with solvent molecules. arxiv.org By simulating the motion of atoms and molecules over time, MD can provide insights into the stability of different conformations, the dynamics of intermolecular interactions, and the process of solvation. arxiv.orgnih.gov

For a molecule like this compound, MD simulations could be used to explore its conformational flexibility in different solvents. The simulations would reveal how the solvent affects the preferred conformations of the benzyl and nitrophenyl groups and the urea backbone. Furthermore, MD simulations can be used to study the stability of intermolecular complexes, for example, how the molecule interacts with biological targets or other chemical species in solution. nih.gov The results from MD simulations complement the static picture provided by DFT calculations by adding a dynamic perspective to the understanding of the molecule's behavior. nih.govnih.gov

Conformational Ensemble Analysis in Solution and Different Phases

The conformational landscape of substituted ureas like this compound is complex, governed by the rotational barriers around the C-N bonds and the nature of the substituents. nih.govresearchgate.net The urea functionality itself exhibits a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. For N,N'-disubstituted ureas, four primary low-energy conformations (trans-trans, trans-cis, cis-trans, and cis-cis) are typically considered, assuming a planar urea system for optimal electron delocalization. researchgate.net

In the case of this compound, a trisubstituted derivative, the conformational possibilities are further expanded. The two benzyl groups on one nitrogen and the nitrophenyl group on the other create significant steric and electronic influences. Computational studies on simpler N,N'-diarylureas show that they generally favor a trans,trans conformation in both solution and the solid state. researchgate.net However, the introduction of bulky substituents can alter these preferences. researchgate.net For this compound, the large benzyl groups likely induce a non-planar, twisted geometry around the dibenzyl-substituted nitrogen.

Aromatic substitution can lead to intramolecular stacking interactions that dictate the three-dimensional orientation of the substituents. researchgate.net The conformation of N,N'-diarylureas in solution has been investigated to understand the "stacking" interactions between the aromatic rings. researchgate.net For this compound, potential interactions between the benzyl rings and the nitrophenyl ring would be a key factor in determining the most stable conformers in the ensemble. The solvent environment also plays a critical role; changes in solvent polarity have been observed to induce conformational switching in some aromatic substituted ureas. researchgate.net

Table 1: General Conformational Preferences of Substituted Ureas

| Substitution Pattern | Predominant Conformation | Influencing Factors |

| N,N'-Arylalkylureas | trans-cis | Intramolecular hydrogen bonding |

| N,N'-Diarylureas | trans-trans | Stacking interactions, solvent |

| N,N'-Dialkyl-N'-arylureas | Varies | Steric hindrance, electronic effects |

This table is generated based on general findings for substituted ureas and provides a predictive framework for this compound. researchgate.netresearchgate.net

Solvent Interaction Dynamics: Urea-Water and Urea-Cation/Anion Interactions

The interaction of urea and its derivatives with solvents, particularly water, is fundamental to understanding their behavior in chemical and biological systems. Molecular dynamics simulations show that urea can integrate into the hydrogen-bonded network of water with minimal disruption. The interaction between solvent molecules and a neutral complex like this compound would likely occur via the apolar sites of the solvent.

Molecular dynamics simulations on various urea derivatives indicate that they can undergo significant nonstoichiometric molecular aggregation in aqueous solutions. This aggregation is driven by the partial restoration of the normal water structure. While the solutes aggregate, the system can remain as a single-phase liquid. This characteristic is a potential factor in hydrotropic solubilization, where the presence of urea derivatives enhances the solubility of poorly soluble compounds.

The interaction with ions is also a critical aspect. While specific studies on this compound are not available, research on the urea cycle, a biological process, provides insights. The cycle involves various charged intermediates, and the transport and reaction of these species are influenced by their interactions with the surrounding aqueous and protein environment. rsc.org The presence of the electron-withdrawing nitro group and the polar urea moiety in this compound suggests that it can engage in significant dipole-ion interactions with cations and anions in solution.

Simulation of Intermolecular Interactions with Model Biological Systems (e.g., Peptide Segments)

Urea is well-known for its ability to denature proteins, a process driven by its interactions with the polypeptide chain. Molecular dynamics simulations have been a key tool in elucidating these interactions. nih.gov These simulations suggest that urea denatures proteins primarily through a direct mechanism, by forming favorable hydrogen bonds with the peptide backbone and interacting with amino acid side chains. nih.govariel.ac.il

For a substituted urea like this compound, the nature of its interaction with a peptide segment would be influenced by its specific substituents. The benzyl groups introduce significant hydrophobicity, which could lead to favorable interactions with nonpolar amino acid residues. The nitrophenyl group, with its polar nitro functionality, could engage in electrostatic and hydrogen bonding interactions with polar or charged residues.

Table 2: Key Interactions between Urea and Peptides from Simulation Studies

| Interaction Type | Description | Implication for Denaturation |

| Urea-Peptide H-Bonds | Urea forms strong hydrogen bonds with the peptide backbone. nih.gov | Weakens intra-peptide hydrogen bonds, favoring unfolding. nih.gov |

| Hydrophobic Interactions | Urea interacts with nonpolar side chains. | Enhances solubility of nonpolar residues in the unfolded state. |

| Electrostatic Interactions | The dominant interaction is electrostatic in nature. nih.govariel.ac.il | Stabilizes the unfolded state by solvating polar groups. nih.gov |

This table summarizes general findings from simulation studies of urea and peptides.

Quantum Chemical Characterization of Reaction Pathways and Transition States

Energetic Barriers for Isomerization and Derivatization Reactions

The interconversion between different conformers of substituted ureas, particularly the cis and trans states, is hindered by a significant energy barrier. nih.gov This barrier to isomerization around the C-N bonds is a critical factor in the dynamics and biological activity of urea derivatives. Quantum chemistry calculations have estimated these barriers to be in the range of 10 kcal/mol for rotation about the C(sp²)-N bond in simple ureas. researchgate.net For more complex substituted ureas, these barriers can be even higher, in the range of 14–16 kcal/mol. nih.gov

This high energetic barrier means that the isomerization of urea fragments is an inherently slow process, with timescales that can be beyond those of typical molecular dynamics simulations. nih.gov Therefore, computational studies must carefully consider the starting conformation of the urea derivative to ensure accurate modeling. nih.gov For this compound, the trisubstituted nature of the urea core, with bulky aromatic groups, would be expected to have a substantial impact on the rotational barriers.

Derivatization reactions, such as the oxidation of the urea to form an isocyanate, represent another class of reactions with specific energetic barriers. The oxidation of a 1,3-disubstituted urea like 1,3-dibenzylurea (B110378) to benzyl isocyanate highlights the reversible nature of urea formation under certain conditions. The energetic favorability of such a reaction for this compound would be influenced by the electronic properties of the nitrophenyl and benzyl substituents.

Table 3: Calculated Rotational Barriers for Substituted Ureas

| Compound/Bond | Method | Rotational Barrier (kcal/mol) |

| Phenylurea (C-N) | MP2 | 9.4 |

| N,N'-dimethyl-urea | Quantum Chemistry | ~15-16 |

| VEGFR-2 Ligand (urea core) | Quantum Chemistry | 14.5 |

This table presents data from computational studies on various urea derivatives to illustrate the typical energy barriers. nih.govresearchgate.net

Mechanistic Insights into Urea Formation Pathways Relevant to the Compound

The synthesis of unsymmetrical ureas like this compound can be achieved through several pathways, and quantum chemical calculations can provide detailed mechanistic insights into these reactions. rsc.orgorganic-chemistry.orgacs.orgnih.govresearchgate.net A common method for forming unsymmetrical ureas is the reaction of an isocyanate with an amine. In the context of this specific compound, the reaction would involve either dibenzylamine (B1670424) reacting with 3-nitrophenyl isocyanate, or 3-nitroaniline (B104315) reacting with a dibenzyl isocyanate equivalent.

Quantum chemical studies have explored various synthetic routes. For example, the decomposition of urea nitrate (B79036) has been investigated, showing that it can proceed through double proton transfer mechanisms mediated by nitric acid, leading to the formation of isocyanic acid (HNCO) and ammonia. researchgate.net This is relevant as isocyanates are key intermediates in many urea syntheses.

More direct and modern synthetic methods have also been developed and studied. These include the sulfur-assisted carbonylation of amines with carbon monoxide and oxygen, which proceeds through thiocarbamate intermediates. organic-chemistry.org Another approach involves the reaction of amines with CO2 using base catalysts. rsc.org Computational studies can help to elucidate the transition states and intermediates in these complex reaction cascades, guiding the development of more efficient and selective synthetic protocols for unsymmetrical ureas. For instance, in silico screening of reaction routes, aided by quantum chemistry, has been used to identify the most promising pathways for the synthesis of other complex urea derivatives.

Molecular Recognition and Supramolecular Assembly of 1,1 Dibenzyl 3 3 Nitrophenyl Urea

Principles of Hydrogen Bonding in 1,1-Dibenzyl-3-(3-nitrophenyl)urea

Hydrogen bonding is a cornerstone of molecular self-assembly, and in the case of urea (B33335) derivatives, it plays a particularly dominant role. nih.gov The urea moiety provides a strong hydrogen bond donor (N-H) and a capable acceptor (C=O), facilitating the formation of robust and directional interactions.

Intramolecular Hydrogen Bonding Network Analysis

While intermolecular hydrogen bonds are often the primary drivers of supramolecular structures, intramolecular hydrogen bonds can significantly influence the conformation of a molecule, thereby pre-organizing it for specific intermolecular interactions. In substituted ureas, rotation around the C-N bonds can lead to various conformers, some of which may be stabilized by intramolecular hydrogen bonds. nih.gov For this compound, the potential for intramolecular hydrogen bonding exists, for instance, between the N-H proton of the urea and an oxygen atom of the nitro group on the phenyl ring. The formation of such bonds can affect the planarity of the molecule and influence the accessibility of the primary hydrogen bonding sites for intermolecular interactions. semanticscholar.org The energy of these intramolecular hydrogen bonds can be estimated using techniques like ¹H NMR spectroscopy and quantum theory of atoms in molecules (QTAIM) calculations, which correlate the chemical shift of the proton involved in the hydrogen bond with the bond's strength. rsc.org

Intermolecular Urea-Urea Hydrogen Bonding in Solid State and Solution

The urea group is well-known for its ability to form strong and predictable intermolecular hydrogen bonds. The N-H···O=C hydrogen bond is a fundamental interaction in the solid-state structure of crystalline urea and its derivatives. aps.org In the crystal lattice of urea, each oxygen atom is involved in four hydrogen bonds with neighboring molecules. researchgate.net For substituted ureas like this compound, the primary intermolecular interaction is the hydrogen bond between the N-H group of one molecule and the carbonyl oxygen of another. aps.org This leads to the formation of one-dimensional chains or tapes, a common motif in the crystal structures of N,N'-disubstituted ureas.

In solution, the extent of urea-urea hydrogen bonding is dependent on the solvent and concentration. In non-polar solvents, self-association through hydrogen bonding is more favorable. Infrared (IR) spectroscopy is a powerful tool for studying these interactions, as the stretching frequency of the C=O and N-H bonds is sensitive to their hydrogen-bonding state. For instance, in trisubstituted ureas, distinct IR bands can be observed for free and hydrogen-bonded carbonyl groups. mdpi.comresearchgate.net

| Interaction Type | Description | Significance |

| N-H···O=C | The primary intermolecular hydrogen bond between the urea N-H donor and the carbonyl oxygen acceptor. | Drives the formation of one-dimensional chains and tapes, a fundamental aspect of the supramolecular assembly. |

| Intramolecular N-H···O(nitro) | Potential hydrogen bond between the urea N-H and an oxygen of the nitro group. | Influences molecular conformation and can compete with intermolecular hydrogen bonding. |

Role of Benzyl (B1604629) and Nitrophenyl Substituents in Directing Hydrogen Bonds

The substituents on the urea nitrogen atoms play a crucial role in modulating the hydrogen bonding patterns. The electron-withdrawing nature of the 3-nitrophenyl group increases the acidity of the N-H proton, making it a stronger hydrogen bond donor. This enhanced donor capacity strengthens the intermolecular N-H···O=C hydrogen bonds.

Non-Covalent Interactions Governing Self-Assembly

Beyond the dominant hydrogen bonds, other non-covalent interactions are vital in the self-assembly of this compound, contributing to the stability and specific arrangement of the molecules in the condensed phase. nih.gov

Aromatic π-Stacking Interactions Involving Benzyl and Nitrophenyl Rings

Aromatic π-π stacking interactions are a significant force in the organization of molecules containing phenyl rings. nih.gov In this compound, both the benzyl and the 3-nitrophenyl groups can participate in such interactions. These can occur in several geometries, including face-to-face and edge-to-face arrangements. nih.gov The presence of an electron-deficient nitrophenyl ring and electron-rich benzyl rings can lead to favorable donor-acceptor π-stacking interactions, which are generally stronger than interactions between identical aromatic rings. nih.govbeilstein-journals.org These stacking interactions often occur between the chains or tapes formed by the primary hydrogen bonds, helping to organize these one-dimensional structures into two- or three-dimensional arrays. The interplay between hydrogen bonding and π-stacking is a key feature of the supramolecular chemistry of such molecules.

| Interaction | Participating Groups | Nature of Interaction |

| π-π Stacking | Benzyl rings, Nitrophenyl ring | Attraction between the electron clouds of the aromatic rings. Can be face-to-face or edge-to-face. Potential for donor-acceptor interactions between the electron-rich benzyl and electron-poor nitrophenyl rings. |

Van der Waals and CH-π Interactions in Molecular Packing and Association

More specific are the CH-π interactions, which are considered a type of weak hydrogen bond. nih.gov In this compound, the C-H bonds of the benzyl groups can act as donors, interacting with the π-electron clouds of adjacent benzyl or nitrophenyl rings. These interactions, along with π-π stacking, play a crucial role in the fine-tuning of the supramolecular architecture, influencing the precise orientation and packing of the molecules within the crystal lattice. The detection and characterization of these weak interactions can be achieved through high-resolution structural analysis and computational methods. nih.govnih.gov

Hierarchical Self-Assembly and Supramolecular Architectures

The self-assembly of urea-based molecules is a hierarchical process, where initial hydrogen-bonding interactions between monomers lead to the formation of larger aggregates, which can then organize into more complex, higher-order structures. The specific architecture of the resulting supramolecular assembly is highly dependent on the molecular structure of the constituent urea derivative, including the nature and positioning of its substituent groups.

The fundamental interaction governing the assembly of many urea derivatives is the formation of a dimeric hydrogen-bonding motif. In the case of this compound, the N-H protons of the urea group can act as hydrogen-bond donors, while the carbonyl oxygen serves as a hydrogen-bond acceptor. This directional interaction can lead to the formation of discrete dimeric structures.

While specific studies on the formation of supramolecular capsules by this compound are not extensively documented, the principles of urea-based self-assembly suggest its potential to form such structures. Tripodal urea-based receptors, for instance, are known to create organized cavities that can encapsulate guest molecules. nih.gov The dibenzyl groups of the target molecule, with their significant steric bulk, could influence the geometry of assembly, potentially favoring the formation of discrete dimeric or oligomeric structures over extended linear chains.

The creation of supramolecular polymers and gels from urea-based monomers is a well-established strategy in materials science. nih.gov The key design principle lies in the directional and reversible nature of the hydrogen bonds formed by the urea functionality. nih.gov These non-covalent interactions allow for the formation of long, polymer-like chains from low-molecular-weight building blocks.

Several factors influence the formation and properties of these supramolecular polymers:

Directionality: The defined geometry of the hydrogen bonds in the urea motif promotes the formation of one-dimensional, linear chains. nih.gov

Reversibility: The non-covalent nature of the interactions imparts dynamic and responsive properties to the resulting materials, such as self-healing capabilities and stimuli-responsiveness. nih.govreading.ac.uk

Monomer Structure: The substituents on the urea core play a crucial role. For instance, bulky groups can introduce steric hindrance that affects the packing and strength of the hydrogen bonds. Aromatic groups can introduce additional π-π stacking interactions, further stabilizing the assembly. reading.ac.uk In this compound, the benzyl and nitrophenyl groups are expected to significantly influence its assembly behavior.

The synthesis of functional monomers containing urea motifs is often straightforward, involving reactions between amines and isocyanates under mild conditions. rsc.orgresearchgate.net This accessibility allows for the design of a wide range of building blocks for supramolecular polymers. The resulting materials can exhibit properties such as thermal reversibility and viscoelasticity, which are dependent on the strength and dynamics of the hydrogen-bonding network. reading.ac.uk

Host-Guest Chemistry and Anion Recognition Studies

Urea derivatives are widely recognized for their ability to act as neutral receptors for anions, a key aspect of host-guest chemistry. nih.gov The polarized N-H bonds of the urea group can form strong hydrogen bonds with a variety of anionic guests, making these compounds valuable for applications in sensing, separation, and transport. researchgate.netrsc.org

The anion binding capability of urea-based receptors is primarily driven by hydrogen-bonding interactions. researchgate.net The two N-H groups of a simple urea can chelate an anion, with the binding strength being dependent on the basicity of the anion and the acidity of the N-H protons. The presence of electron-withdrawing groups on the urea scaffold, such as the nitro group in this compound, is expected to enhance the acidity of the N-H protons and thus increase the binding affinity for anions.

Studies on analogous compounds, such as 1,3-bis(4-nitrophenyl)urea (B30264), have demonstrated strong binding to various anions. researchgate.net The binding affinities are typically higher for more basic anions and follow trends such as F⁻ > Cl⁻ > Br⁻ for halides and CH₃COO⁻ > H₂PO₄⁻ > NO₃⁻ for oxoanions. researchgate.net The binding is often characterized by the formation of a 1:1 complex where the anion is held within a cleft created by the receptor. nih.gov

Table 1: Representative Binding Energies of Anions with a Urea-Based Receptor (1,3-bis(4-nitrophenyl)urea)

| Anion | Binding Energy (kcal/mol) |

| F⁻ | High |

| Cl⁻ | Moderate |

| Br⁻ | Low |

| CH₃COO⁻ | Very High |

| H₂PO₄⁻ | High |

| NO₃⁻ | Moderate |

| HSO₄⁻ | Low |

Note: This table is based on data for 1,3-bis(4-nitrophenyl)urea as a representative example to illustrate the general principles of anion binding by nitrophenyl-substituted ureas. researchgate.net Specific values for this compound may vary.

Urea itself can form crystalline inclusion compounds, creating helical, chiral channels in the solid state. rsc.orgresearchgate.netucl.ac.ukucl.ac.uk These channels are capable of encapsulating guest molecules, and the chiral nature of the host lattice can lead to chiral recognition and separation of racemic mixtures. rsc.orgresearchgate.net The urea molecules in these structures form a host framework with parallel tunnels, the walls of which are composed of a spiral arrangement of urea molecules. rsc.org

While the focus of this article is on a substituted urea, the principles of chiral recognition in urea-based systems are broadly applicable. The introduction of chiral centers into urea derivatives can lead to the formation of chiral supramolecular assemblies. For instance, oligomeric aromatic ureas with chiral substituents have been shown to adopt dynamic helical structures in solution. nih.gov

For this compound, which is achiral, the formation of chiral assemblies would depend on spontaneous resolution during crystallization, a phenomenon observed for some achiral molecules. researchgate.net The potential for this compound to participate in chiral recognition would likely be explored through its co-assembly with chiral guest molecules, where diastereomeric host-guest complexes with different stabilities might be formed.

Mechanistic Investigations of Biological Interactions for 1,1 Dibenzyl 3 3 Nitrophenyl Urea

Molecular Mechanisms of Enzyme Modulation

The urea (B33335) moiety is a key structural feature in numerous enzyme inhibitors and activators due to its ability to form strong hydrogen bonds and participate in other non-covalent interactions.

Rational Design of Urea Derivatives as Enzyme Inhibitors and Activators

The rational design of urea-based enzyme modulators leverages the distinct hydrogen-bonding capabilities of the urea group. sigmaaldrich.com This functional group can act as both a hydrogen bond donor and acceptor, allowing it to mimic peptide bonds or interact with key residues in an enzyme's active site. sigmaaldrich.comnih.gov For instance, in the design of kinase inhibitors, the urea scaffold is often used to bridge interactions between the ATP-binding pocket and adjacent allosteric sites. nih.gov The design process for such inhibitors often involves creating a library of derivatives to explore the structure-activity relationship (SAR), where substituents on the aryl rings are varied to optimize potency and selectivity. nih.gov

Studies on various urea derivatives have led to the development of potent inhibitors for targets like p38 MAP kinase, Anaplastic Lymphoma Kinase (ALK), and bacterial enzymes such as FabH. nih.govnih.gov The design strategy frequently involves computational modeling to predict binding modes, followed by chemical synthesis and biological evaluation. nih.govnih.gov This iterative process helps in refining the molecular structure to enhance interactions with the target enzyme, leading to improved inhibitory or activating profiles. nih.gov

Substrate Binding Site Interactions and Catalytic Triad Involvement

Urea derivatives can establish multiple points of contact within an enzyme's substrate-binding site. The central urea moiety is crucial for forming hydrogen bonds with backbone amides or acidic/basic side chains of amino acid residues. core.ac.uk For example, in protein kinases, the two NH groups of a urea derivative can form strong hydrogen bonds with the side chain of a conserved glutamate (B1630785) residue, while the carbonyl oxygen bonds with a backbone amide in the hinge region that connects the N- and C-lobes of the kinase. core.ac.uk

Beyond hydrogen bonding, the aromatic rings of 1,1-Dibenzyl-3-(3-nitrophenyl)urea, namely the benzyl (B1604629) and nitrophenyl groups, can engage in favorable π-stacking or hydrophobic interactions with aromatic or aliphatic residues in the active site. core.ac.uk Such interactions are critical for orienting the inhibitor correctly and enhancing binding affinity. In some enzymes, these interactions can directly interfere with the catalytic triad, a set of three coordinated amino acids that function together at the active center of certain hydrolase and transferase enzymes, thereby blocking the catalytic cycle. While direct evidence for this compound is not available, studies on other urea-based inhibitors show they can occupy the substrate-binding pocket in a manner that prevents the natural substrate from accessing the catalytic machinery. nih.gov

Influence on Enzyme Conformational Dynamics and Activity Profiles

Small molecules like urea and its derivatives can significantly alter the conformational dynamics of enzymes, which in turn affects their activity. nih.gov Research has shown that even urea itself, typically known as a denaturant at high concentrations, can act as an enzyme activator at lower, sub-denaturing concentrations. It can promote a more open or flexible conformation of an enzyme, which may facilitate substrate binding or product release. nih.gov

For a substituted derivative like this compound, the bulky benzyl and nitrophenyl groups can influence the conformational state of the target enzyme upon binding. The binding event can stabilize a specific conformation (e.g., an active or inactive state), thereby modulating the enzyme's activity profile. For example, many kinase inhibitors selectively bind to the "DFG-out" inactive conformation, where a key aspartate-phenylalanine-glycine motif is flipped. core.ac.uk This stabilization of an inactive state is a common mechanism for enzyme inhibition by urea-containing drugs. The conformational preferences of the urea derivative itself, which can be influenced by N-substitution and the nature of the aryl groups, also play a critical role in determining its biological activity. core.ac.uk

Receptor Binding and Ligand-Receptor Complex Formation

The interaction of small molecules with cellular receptors is fundamental to pharmacology. For this compound, understanding its potential receptor interactions involves both quantitative binding assays and computational modeling.

Quantitative In Vitro Receptor Affinity and Selectivity Profiling (e.g., IC50, Ki)

Quantitative in vitro assays are essential for determining the potency and selectivity of a compound. These assays measure parameters such as the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%, and the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to its target.

While specific IC50 or Ki values for this compound are not documented in the reviewed scientific literature, studies on analogous urea derivatives provide insight into the typical potencies observed for this class of compounds against various targets. For example, different unsymmetrical 1,3-disubstituted ureas have been tested against enzymes like urease and phosphodiesterase, showing a wide range of inhibitory activity. researchgate.net The potency of these compounds is highly dependent on the specific substituents attached to the urea core.

Table 1: Illustrative Inhibitory Activities of Various Urea Derivatives (Note: The data below is for structurally related compounds, not this compound, and is provided for context.)

| Compound | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea | Prostate Cancer Cell Line (PC3) | IC50 | 78.28 µM | researchgate.net |

| 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea | Acinetobacter baumannii | % Growth Inhibition | 94.5% | nih.gov |

| 1,3-bis(p-hydroxyphenyl) urea | Cyclooxygenase-1 (COX-1) | Binding Energy (Docking) | -8.0 kcal/mol | researchgate.net |

Computational Docking and Molecular Dynamics for Ligand-Receptor Binding Mode Elucidation

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing how a ligand like this compound might bind to a receptor or enzyme active site. rsc.org Docking studies predict the preferred orientation and conformation of the ligand within the binding pocket, providing insights into key interactions like hydrogen bonds and hydrophobic contacts. core.ac.uknih.gov

MD simulations can further refine the docked complex, providing information on the stability of the ligand-receptor interaction over time and revealing the influence of the ligand on the protein's conformational dynamics. Although no specific computational studies for this compound were found, the established methodologies provide a clear path for future in silico investigations to elucidate its potential biological targets and binding mechanisms. rsc.org

Structural Basis for Modulating Receptor Specificity through Urea Functionality

The specificity of this compound in its interactions with biological receptors is fundamentally dictated by the molecule's distinct structural components: the central urea moiety, the twin benzyl groups, and the 3-nitrophenyl substituent. The urea group (-NH-CO-NH-) is a critical functional element, acting as a potent hydrogen bond donor and acceptor. This allows it to form multiple, stable hydrogen bonds with amino acid residues in the binding pockets of proteins, a feature widely exploited in drug design. researchgate.net The geometry and rigidity of the urea linker are crucial; for instance, replacing a urea bridge with a more flexible linker has been shown to decrease activity in some drug analogues, suggesting that the structural integrity of the urea moiety is mandatory for effective binding. nih.gov

The two benzyl groups attached to the same nitrogen atom (N-1) introduce significant steric bulk and hydrophobicity. This N,N-disubstituted pattern influences the molecule's three-dimensional conformation and can enhance binding by engaging with hydrophobic pockets within a receptor. Structure-activity relationship (SAR) studies on other urea-based compounds have shown that bulky aliphatic or aromatic groups are often favored for optimal activity, highlighting the importance of these hydrophobic interactions. nih.gov

The 3-nitrophenyl group on the N-3 position serves as both an electronic modulator and a potential binding determinant. The electron-withdrawing nature of the nitro group can influence the hydrogen-bonding capability of the adjacent urea proton. nih.gov Furthermore, the nitrophenyl group itself can act as a chromophoric signaling unit, which is useful in studying binding events, particularly with anions. tandfonline.com In some urea-based receptors, the presence of a nitro group can facilitate deprotonation upon anion binding, leading to a colorimetric response. tandfonline.com The position of substituents on the phenyl ring is also critical; studies on other phenylurea derivatives show that substitutions at the meta and para positions can significantly impact biological activity. researchgate.net

Table 1: Structure-Function Relationship of Moieties in this compound

| Molecular Moiety | Structural Feature | Postulated Role in Receptor Interaction |

| Urea Core | -NH-CO-N< | Hydrogen bond donor and acceptor; rigid linker. researchgate.netnih.gov |

| Dibenzyl Groups | Bulky, hydrophobic aromatic rings | Engage hydrophobic pockets; steric influence on conformation. nih.gov |

| 3-Nitrophenyl Group | Electron-withdrawing substituent | Modulates urea's H-bonding; potential signaling unit; specific recognition. nih.govtandfonline.com |

Interactions with Model Biological Macromolecules and Solvent Environment

While specific studies on this compound are not extensively documented, its interaction with biological macromolecules can be inferred from the well-established behavior of urea and its derivatives as protein denaturants. These compounds perturb the native, folded state of proteins through a combination of direct and indirect mechanisms.

Effects on Protein Conformational Stability and Unfolding Pathways

Urea is a classic chaotropic agent used to study the conformational stability of proteins. nih.gov By systematically increasing the concentration of a urea-based compound, researchers can induce a cooperative transition from a folded to an unfolded state, which can be monitored using spectroscopic techniques like circular dichroism or fluorescence. nih.govresearchgate.net The resulting denaturation curve allows for the calculation of the free energy of unfolding, a key measure of a protein's conformational stability. researchgate.netresearchgate.net

The unfolding process is not instantaneous but follows specific pathways. Studies on model proteins have shown that urea-induced unfolding can be initiated at the protein's termini. nih.gov For instance, initial structural changes and destabilization may occur at the C-terminal region, followed by increased urea binding and subsequent destabilization at the N-terminal region, with unfolding progressing towards the more stable core of the protein. nih.gov This process involves the formation of partially folded intermediates before the protein becomes completely denatured. nih.gov

Table 2: General Effects of Urea on Protein Structural Parameters

| Parameter | Effect of Urea | Method of Observation | Reference |

| Conformational Stability (ΔG) | Decreased | Urea Denaturation Curves | researchgate.netresearchgate.net |

| Secondary Structure (α-helix, β-sheet) | Disrupted | Circular Dichroism | nih.gov |

| Tertiary Structure | Lost (unfolded) | Fluorescence Spectroscopy | researchgate.net |

| Hydrodynamic Radius | Increased | Size Exclusion Chromatography | nih.gov |

Dissection of Direct Binding Mechanisms vs. Indirect Solvent-Mediated Effects

The mechanism by which urea derivatives denature proteins is multifaceted, involving both direct interactions with the protein and indirect effects on the solvent environment.

Direct Mechanism : This model posits that urea molecules interact directly with the protein. Molecular dynamics simulations have shown that urea can preferentially bind to the protein surface, including both non-polar and polar residues. nih.gov By forming favorable dispersion interactions and hydrogen bonds with the protein's backbone and side chains, urea effectively "dissolves" the hydrophobic core, making the unfolded state more energetically favorable. nih.gov In this sense, urea acts akin to a surfactant, solubilizing the non-polar parts of the protein that are normally sequestered in the interior. nih.gov

Indirect Mechanism : This mechanism suggests that urea alters the bulk properties of the solvent (water). The "chaotropic" theory proposed that urea disrupts the hydrogen-bonded network of water, making it a better solvent for non-polar amino acid side chains. nih.govnih.gov This would weaken the hydrophobic effect, which is a primary driving force for protein folding, thereby favoring the unfolded state. While this effect likely contributes, current evidence suggests that the direct binding mechanism plays a more dominant role in urea-induced denaturation. nih.gov

Contributions of Hydrogen Bonding and Hydrophobic Interactions to Macromolecule-Urea Association

The association of a urea-containing molecule like this compound with a macromolecule is driven by a combination of hydrogen bonding and hydrophobic interactions.

The urea functionality is central to forming hydrogen bonds. Its N-H groups act as donors, and the carbonyl oxygen acts as an acceptor, allowing it to compete with and disrupt the intramolecular hydrogen bonds that stabilize a protein's native structure. researchgate.net It can also form hydrogen bonds with polar amino acid side chains on the protein's surface.

In Vitro Cellular Mechanistic Studies (Excluding Clinical Outcomes)

While direct cellular studies on this compound are limited in publicly available literature, the known activities of structurally related diaryl and nitrophenyl urea derivatives provide a strong basis for postulating its mechanistic actions at the cellular level, particularly concerning cell cycle control and apoptosis.

Elucidation of Cell Cycle Perturbation and Apoptotic Pathway Engagement

Many urea-based compounds, especially diaryl ureas, have been identified as potent anticancer agents that function by interfering with cell cycle progression and inducing programmed cell death (apoptosis). consensus.appfrontiersin.org

Studies on various nitrosourea (B86855) derivatives have demonstrated their capacity to perturb the cell cycle, causing treated cells to accumulate in the G2 phase. nih.gov This G2 arrest prevents cells from entering mitosis, ultimately leading to cell death. nih.gov Similarly, other diaryl urea compounds have been shown to induce cell cycle arrest, a common mechanism for inhibiting the proliferation of cancer cells. frontiersin.org

Furthermore, the induction of apoptosis is a hallmark of many urea-based kinase inhibitors. nih.gov For example, novel 1,3-diphenylurea (B7728601) derivatives have been shown to induce apoptosis in breast cancer cells by dually inhibiting key receptor tyrosine kinases like c-MET and VEGFR-2. nih.gov Mechanistic investigation of one such compound revealed that it triggers apoptosis through the intrinsic pathway, evidenced by the upregulation of the tumor suppressor p53 and key executioner proteins like caspase-3 and caspase-9. nih.gov The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is also shifted to favor cell death. nih.gov Given the structural similarities, it is plausible that this compound could engage similar kinase-mediated signaling pathways to elicit cell cycle arrest and apoptosis.

Table 3: Cellular Effects of Structurally Related Urea Derivatives

| Compound Class | Cellular Effect | Proposed Mechanism | Reference |

| Nitrosoureas | G2 phase cell cycle arrest | Increased duration of S and G2 phases | nih.gov |

| Diaryl Ureas | Inhibition of cell proliferation | Inhibition of RAS/RAF/MEK/ERK pathway | frontiersin.org |

| 1,3-Diphenylurea Derivatives | Induction of apoptosis; G2/M arrest | Inhibition of c-MET/VEGFR-2; upregulation of p53, caspases | nih.gov |

| Suramin (Symmetrical Urea) | Inhibition of apoptosis | Inhibition of death receptor signaling | nih.gov |

Investigation of Cellular Signaling Pathways and Biochemical Targets

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of the biological interactions of This compound . At present, there are no published research studies that specifically investigate the effects of this compound on cellular signaling pathways or identify its precise biochemical targets.

While the broader class of urea derivatives has been a subject of interest in medicinal chemistry for various therapeutic areas, including as kinase inhibitors and antiproliferative agents, specific data for This compound is not available in the public domain. The search for detailed research findings, including data that could be presented in tabular format, yielded no specific results for this particular molecule.

Therefore, any discussion on the mechanistic underpinnings of this compound's biological activity would be entirely speculative. Elucidation of its potential influence on cellular functions awaits dedicated scientific inquiry.

Advanced Applications and Future Research Directions in Chemical Sciences

Utility as Organocatalysts and Anion Receptors

The core functionality of 1,1-Dibenzyl-3-(3-nitrophenyl)urea lies in its urea (B33335) moiety, which is an excellent hydrogen bond donor. This property is central to its potential applications in both organocatalysis and anion recognition. The two N-H protons of the urea group can form strong and directional hydrogen bonds with anionic or electron-rich species.

The presence of the electron-withdrawing nitro group on the phenyl ring significantly enhances the acidity of the N-H protons, making them more effective hydrogen bond donors. This increased acidity is crucial for strong anion binding. Studies on analogous nitrophenyl-substituted ureas have demonstrated their ability to bind a variety of anions, with selectivity often dictated by the geometry and basicity of the anion. For instance, research on 1,3-bis(4-nitrophenyl)urea (B30264) has shown strong interactions with oxoanions like acetate (B1210297) and dihydrogen phosphate (B84403) through a two-point hydrogen bonding interaction. researchgate.net It is highly probable that this compound would exhibit similar anion binding capabilities.